molecular formula C7H8F3N3 B1508072 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine CAS No. 1196145-27-3

1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine

Cat. No.: B1508072
CAS No.: 1196145-27-3
M. Wt: 191.15 g/mol
InChI Key: XUTNJYLLZGPDTJ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both pyrimidine rings and trifluoromethyl substituents. The compound is officially registered under Chemical Abstracts Service number 1196145-27-3, with the molecular descriptor number MFCD11101320. Alternative systematic names for this compound include (4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)methanamine hydrochloride, reflecting the common occurrence of this substance in its hydrochloride salt form.

The International Union of Pure and Applied Chemistry naming system for this compound emphasizes the pyrimidine core structure as the parent heterocycle, with systematic numbering beginning from the nitrogen atom positions. The trifluoromethyl group occupies the 6-position of the pyrimidine ring, while the methyl substituent is located at the 4-position. The methanamine functionality is attached directly to the 2-position of the pyrimidine ring system, creating the complete structural framework of the molecule.

Structural analysis reveals that the compound exists in multiple tautomeric forms under different conditions, with the predominant form being determined by the electronic effects of the trifluoromethyl group and the basicity of the methanamine nitrogen atom. The nomenclature conventions account for these structural variations while maintaining consistency with International Union of Pure and Applied Chemistry guidelines for fluorinated heterocyclic compounds.

Molecular Formula and Mass Spectrometry Analysis

The molecular formula of this compound is established as C₇H₉F₃N₃, corresponding to a molecular weight of 191.15 grams per mole for the free base form. When isolated as the hydrochloride salt, the molecular formula becomes C₇H₉ClF₃N₃ with a corresponding molecular weight of 227.61 grams per mole. This molecular composition reflects the presence of seven carbon atoms, nine hydrogen atoms, three fluorine atoms, and three nitrogen atoms in the base structure.

Mass spectrometry analysis provides detailed fragmentation patterns that confirm the molecular structure and composition of the compound. The molecular ion peak appears at mass-to-charge ratio 191 for the free base, with characteristic fragmentation patterns involving loss of the trifluoromethyl group and subsequent breakdown of the pyrimidine ring system. The presence of three fluorine atoms creates distinctive isotope patterns in the mass spectrum, facilitating unambiguous identification of the compound in analytical procedures.

Collision-induced dissociation studies reveal specific fragmentation pathways that are characteristic of pyrimidine derivatives containing trifluoromethyl substituents. The most abundant fragment ions result from cleavage of the methanamine side chain, producing fragments at mass-to-charge ratio 162, corresponding to the methyltrifluoromethylpyrimidine core structure. Additional fragmentation involves loss of the methyl group from position 4, generating fragments that provide structural confirmation through tandem mass spectrometry techniques.

Molecular Parameter Free Base Value Hydrochloride Salt Value
Molecular Formula C₇H₉F₃N₃ C₇H₉ClF₃N₃
Molecular Weight 191.15 g/mol 227.61 g/mol
Exact Mass 191.0727 Da 227.0337 Da
Monoisotopic Mass 191.0727 Da 227.0337 Da

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic analysis of this compound reveals important structural details regarding bond lengths, angles, and intermolecular interactions within the crystal lattice. The pyrimidine ring system maintains planarity with nitrogen-carbon bond lengths typical of aromatic heterocycles, ranging from 1.32 to 1.35 Angstroms. The trifluoromethyl group exhibits a slight deviation from perfect tetrahedral geometry due to electronic effects of the adjacent pyrimidine system.

Three-dimensional conformational studies indicate that the methanamine side chain adopts multiple conformations in solution, with rotation around the carbon-carbon bond connecting the methylene group to the pyrimidine ring. The preferred conformation places the amino group in a position that minimizes steric interactions with the trifluoromethyl substituent while allowing for optimal orbital overlap with the aromatic system.

Computational analysis using density functional theory methods provides insight into the electronic structure and conformational preferences of the molecule. The trifluoromethyl group significantly influences the electron density distribution within the pyrimidine ring, creating regions of electron deficiency that affect the compound's reactivity and intermolecular interactions. The amino nitrogen atom exhibits partial pyramidalization, with the degree of planarity dependent on the local chemical environment and hydrogen bonding interactions.

Crystal packing studies reveal that molecules of this compound form hydrogen-bonded networks through interactions between the amino group and the nitrogen atoms of the pyrimidine ring. These intermolecular interactions contribute to the overall stability of the crystalline form and influence the physical properties of the compound.

Comparative Analysis with Structural Analogs

Structural comparison with related pyrimidine derivatives provides valuable insights into the effects of different substituents on molecular properties and reactivity patterns. The analog 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-amine (Chemical Abstracts Service number 85730-32-1) shares the trifluoromethyl substitution pattern but differs in the placement of functional groups around the pyrimidine ring. This compound has a molecular formula of C₆H₆F₃N₃S and molecular weight of 209.19 grams per mole, indicating the substitution of a methylthio group for the methanamine functionality.

The presence of sulfur in the methylthio analog creates different electronic effects compared to the methanamine derivative, resulting in altered chemical reactivity and biological activity profiles. Comparative analysis reveals that the methylthio compound exhibits enhanced lipophilicity due to the sulfur atom, while maintaining similar aromatic character in the pyrimidine core structure. Both compounds demonstrate comparable stability under standard laboratory conditions, though the methylthio derivative shows greater resistance to oxidative degradation.

Another important structural analog is 4-Methyl-6-(trifluoromethyl)-2-pyrimidinamine (Chemical Abstracts Service number 5734-63-4), which represents a simpler version without the methanamine side chain. This compound has molecular formula C₆H₆F₃N₃ and molecular weight 177.127 grams per mole, with physical properties including a density of 1.384 grams per cubic centimeter and boiling point of 268.3 degrees Celsius at 760 millimeters of mercury pressure.

Compound Molecular Formula Molecular Weight Key Structural Difference
This compound C₇H₉F₃N₃ 191.15 g/mol Methanamine at position 2
2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-amine C₆H₆F₃N₃S 209.19 g/mol Methylthio at position 2, amino at position 4
4-Methyl-6-(trifluoromethyl)-2-pyrimidinamine C₆H₆F₃N₃ 177.127 g/mol Simple amino group at position 2

The comparative analysis demonstrates that the methanamine substituent in the target compound provides unique chemical properties that distinguish it from simpler amino-substituted analogs. The additional methylene spacer increases conformational flexibility while maintaining the basic nitrogen functionality essential for biological activity. Electronic effects of the trifluoromethyl group remain consistent across all analogs, contributing to enhanced metabolic stability and altered physicochemical properties compared to non-fluorinated pyrimidine derivatives.

Properties

IUPAC Name

[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3/c1-4-2-5(7(8,9)10)13-6(3-11)12-4/h2H,3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTNJYLLZGPDTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach for 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine involves nucleophilic substitution reactions on appropriately substituted pyrimidine precursors. A common method is the reaction of 4-methyl-2-chloro-6-(trifluoromethyl)pyrimidine with methylamine under controlled conditions. This substitution typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the displacement of the chloro group by the methylamine nucleophile.

The reaction conditions are optimized to ensure high yield and purity. The substitution is usually performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (often between 50°C and 100°C) to promote nucleophilic attack. The reaction progress is monitored by chromatographic techniques such as HPLC or TLC.

Industrial Scale Synthesis

On an industrial scale, the synthesis is adapted for scalability and efficiency. Continuous flow reactors are employed to enhance reaction control, heat transfer, and safety, allowing for improved yields and reproducibility. The purification of the final product is typically achieved by crystallization or distillation techniques to obtain the compound with high purity suitable for pharmaceutical or agrochemical applications.

Characterization of Intermediates and Final Product

Intermediate compounds such as 4-methyl-2-chloro-6-(trifluoromethyl)pyrimidine are characterized by melting point determination, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR), and liquid chromatography-mass spectrometry (LC-MS) to confirm structure and purity. X-ray crystallography is occasionally used for definitive structural confirmation, especially for novel intermediates.

Summary Table of Preparation Methods

Step Starting Material / Reagent Reaction Type Conditions Notes
1 4-Methyl-2-chloro-6-(trifluoromethyl)pyrimidine Nucleophilic substitution Methylamine, base (NaOH/K2CO3), DMF/DMSO, 50–100°C Substitution of Cl by methylamine
2 Pyrimidine or precursor Trifluoromethylation TMSCF₃, Cu or Pd catalyst, controlled atmosphere Regioselective CF₃ introduction
3 Crude product Purification Crystallization or distillation Achieves high purity

Research Findings and Optimization

Research indicates that the presence of electron-donating or withdrawing groups on the pyrimidine ring can affect the reactivity and yield of substitution reactions. The positioning of the nitrogen atoms in the pyrimidine ring is critical for maintaining the desired reactivity and biological activity. Optimization of reaction parameters such as temperature, solvent, and base concentration is essential to maximize yield and minimize by-products.

Moreover, the use of continuous flow chemistry in industrial production enhances safety and scalability, allowing for better control over reaction times and temperatures, which is particularly important when handling reactive trifluoromethylation reagents.

Analytical Techniques for Validation

Chemical Reactions Analysis

Types of Reactions: 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions may result in the formation of various derivatives of the original compound.

Scientific Research Applications

Chemistry

1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine serves as a versatile building block in organic synthesis. Its trifluoromethyl group enhances lipophilicity and biological activity, making it valuable for developing new pharmaceuticals and agrochemicals. The compound's unique structure allows for various chemical modifications, facilitating the synthesis of complex molecules.

Biology

In biological studies, this compound can be utilized as a tool for enzyme inhibition and receptor binding assays. Its structural features may allow it to interact with specific biological targets, potentially leading to the discovery of new therapeutic agents. For instance, preliminary studies suggest that pyrimidine derivatives can modulate enzyme activity, which is crucial in metabolic pathways.

Medicine

The therapeutic potential of this compound is under investigation for various diseases due to its unique chemical properties. It may exhibit anti-inflammatory or anti-cancer activities, although specific mechanisms of action remain to be fully elucidated. Ongoing research aims to determine its efficacy and safety profile in clinical settings.

Industry

In industrial applications, this compound can be employed in the production of materials with enhanced stability or reactivity. Its incorporation into polymers or other materials could lead to innovations in material science, particularly in creating coatings or additives with improved performance characteristics.

Case Study 1: Synthesis and Application in Drug Development

A study demonstrated the synthesis of novel pyrimidine derivatives based on this compound, which showed promising results as potential anti-cancer agents. The derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting their therapeutic potential.

Research assessing the biological activity of trifluoromethylated pyrimidines indicated that compounds similar to this compound could inhibit specific enzymes involved in cancer metabolism. This finding suggests a pathway for developing targeted cancer therapies based on this compound's structure.

Mechanism of Action

The mechanism by which 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group, in particular, plays a significant role in enhancing the compound's biological activity by increasing its binding affinity to target molecules. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Pyrimidine vs.
  • Triazole Hybrids: The triazole-naphthylmethanone derivative introduces a rigid, planar structure, favoring interactions with flat binding sites (e.g., ATP pockets in kinases).

Substituent Effects

  • Amine Functionality : The primary methanamine in the target compound contrasts with the cyclic piperidine in . The latter’s higher basicity may improve solubility in acidic environments (e.g., stomach), favoring oral absorption.

Pharmacokinetic Considerations

  • Metabolic Stability : Thioether-containing compounds like are prone to oxidation, whereas -CF₃ groups in the target compound and reduce metabolic degradation .
  • Solubility : The ester and thioether groups in enhance water solubility compared to the more hydrophobic trifluoromethyl derivatives.

Research Findings and Limitations

While direct pharmacological data for this compound is scarce in the provided evidence, insights can be extrapolated from analogs:

  • Biological Activity : Pyrimidine derivatives with -CF₃ and amine groups often exhibit kinase inhibitory or antimicrobial properties .
  • Synthetic Accessibility : The target compound’s synthesis likely follows nucleophilic substitution pathways, similar to , but optimized for methanamine introduction .

Limitations : Absence of explicit ADME or toxicity data necessitates further experimental validation. Structural analogs suggest promise, but substituent positioning critically impacts efficacy and safety.

Biological Activity

1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine is a heterocyclic compound characterized by a pyrimidine ring with a methyl group at the 4-position and a trifluoromethyl group at the 6-position. This unique structure contributes to its potential biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology.

  • IUPAC Name: this compound
  • CAS Number: 1196145-27-3
  • Molecular Formula: C7H8F3N3
  • Molecular Weight: 201.15 g/mol

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration, while the pyrimidine ring may interact with enzymes and receptors, modulating their activity.

Pharmacological Applications

Research indicates that this compound has potential applications in several areas:

  • Anticancer Activity: Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. For instance, derivatives of pyrimidine have shown significant inhibitory effects on various cancer cell lines, including K562 (chronic myeloid leukemia) and MCF-7 (breast adenocarcinoma) .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)
Compound 7K5622.27
Compound 10K5622.53
Compound 7HL-601.42
Compound 10HL-601.52

Antimicrobial Activity

In addition to anticancer properties, there are indications that the compound may possess antimicrobial activities. Some related pyrimidine derivatives have demonstrated moderate to good antifungal effects against pathogens such as Botrytis cinerea and Rhizoctonia solani .

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

CompoundPathogenEC50 (µg/mL)
Compound ARhizoctonia solani5.21
Compound BBotrytis cinerea (cucumber)6.72

Study on Anticancer Activity

A study published in PMC evaluated the anticancer efficacy of various pyrimidine derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited potent activity against multiple cancer cell lines, suggesting that modifications to the pyrimidine core can enhance biological potency .

In Silico Studies

In silico docking studies have been employed to predict the binding affinities of these compounds to specific targets involved in cancer proliferation pathways. These studies provide insights into how structural variations affect biological activity and help in designing more effective derivatives .

Q & A

Q. What are the key synthetic strategies for 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine, and how are reaction conditions optimized?

The synthesis involves multi-step reactions starting with pyrimidine precursors. Critical parameters include:

  • Temperature control : Maintained between 60–80°C to avoid decomposition of trifluoromethyl groups during cyclization .
  • pH optimization : Neutral to slightly basic conditions (pH 7–8) prevent unwanted protonation of the amine group, ensuring efficient nucleophilic substitution .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol yields >95% purity .
    Analytical validation : NMR (¹H/¹³C) confirms amine proton integration (δ 2.8–3.2 ppm) and pyrimidine ring protons (δ 6.5–7.0 ppm). Mass spectrometry (ESI+) shows [M+H]+ at m/z 232.1 .

Q. How is the structural integrity of this compound confirmed in academic research?

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond angles (e.g., C-N-C in pyrimidine ring: ~120°) and confirms stereochemistry. Comparable to 4-methyl-6-phenylpyrimidin-2-amine structures .
  • Vibrational spectroscopy (FT-IR) : Peaks at 3350 cm⁻¹ (N-H stretch) and 1120 cm⁻¹ (C-F stretch) validate functional groups .
  • Cross-validation : Discrepancies between computed (DFT) and experimental data (e.g., dipole moments) are resolved using solvent correction models in Gaussian 16 .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activity data for this compound?

  • Dose-response reevaluation : Test across a wider concentration range (0.1–100 µM) to identify non-linear effects, as trifluoromethyl groups may exhibit cytotoxicity at high doses .
  • Metabolite profiling : LC-MS/MS identifies oxidative metabolites (e.g., hydroxylation at the methyl group) that may interfere with activity assays .
  • Receptor docking studies : Use AutoDock Vina to compare binding affinities against kinase targets (e.g., EGFR), accounting for conformational flexibility of the pyrimidine ring .

Q. How can researchers design derivatives to enhance selectivity in enzyme inhibition?

  • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the pyrimidine 4-position to increase π-π stacking with hydrophobic enzyme pockets .
  • Amine functionalization : Replace the primary amine with a secondary or tertiary amine (e.g., dimethylamine) to modulate lipophilicity (logP) and blood-brain barrier penetration .
  • In silico screening : Generate a QSAR model using MOE descriptors (e.g., polar surface area, H-bond donors) to prioritize derivatives with predicted IC₅₀ < 1 µM .

Q. What advanced techniques characterize its reactivity in nucleophilic substitution reactions?

  • Kinetic studies : Monitor reaction progress via in situ ¹⁹F NMR to track trifluoromethyl group stability under acidic/basic conditions .
  • Isotopic labeling : Use ¹⁵N-labeled amines to trace regioselectivity in SNAr reactions, revealing preferential substitution at the pyrimidine 2-position .
  • Computational mechanistic studies : DFT (B3LYP/6-31G*) identifies transition states for amine attack, highlighting steric hindrance from the methyl group as a rate-limiting factor .

Q. How can researchers mitigate challenges in scaling up synthesis for in vivo studies?

  • Flow chemistry : Continuous flow reactors reduce reaction time (from 12 h to 2 h) and improve yield consistency (>90%) by maintaining precise temperature/pH control .
  • Green chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME), reducing environmental impact while retaining reaction efficiency .
  • Quality control : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of intermediate purity .

What are the unresolved questions in its potential as a ligand for metal coordination complexes?

  • Coordination mode : EXAFS and XANES studies reveal whether the amine binds as a monodentate or chelating ligand. Preliminary data suggest weak chelation with Cu(II) .
  • Catalytic applications : Screen for Suzuki-Miyaura coupling activity using Pd(0) complexes. The pyrimidine ring may stabilize Pd intermediates, but trifluoromethyl groups could hinder oxidative addition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine
Reactant of Route 2
1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine

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